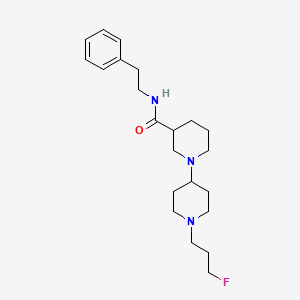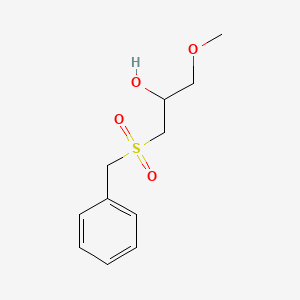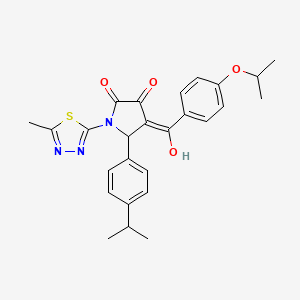![molecular formula C12H12N2O3S2 B5489044 ethyl 3-methyl-5-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate](/img/structure/B5489044.png)
ethyl 3-methyl-5-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-methyl-5-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate is a chemical compound with potential applications in scientific research. It is a member of the isothiazole family of compounds, which have been shown to exhibit a range of biological activities.
Aplicaciones Científicas De Investigación
Ethyl 3-methyl-5-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate has potential applications in scientific research, particularly in the areas of pharmacology and medicinal chemistry. It has been shown to exhibit antibacterial and antifungal activity, and has been investigated as a potential therapeutic agent for the treatment of infectious diseases. In addition, it has been shown to exhibit anti-inflammatory activity, and may have potential applications in the treatment of inflammatory disorders.
Mecanismo De Acción
The mechanism of action of ethyl 3-methyl-5-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate is not fully understood, but it is thought to involve inhibition of bacterial and fungal cell wall synthesis. It has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
Ethyl 3-methyl-5-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate has been shown to exhibit a range of biochemical and physiological effects. In addition to its antibacterial and antifungal activity, it has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to exhibit antioxidant activity, and may have potential applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 3-methyl-5-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate in lab experiments is its broad spectrum of activity against bacteria and fungi. It has also been shown to exhibit low toxicity in vitro, which may make it a safer alternative to other antibacterial and antifungal agents. However, one limitation is that its mechanism of action is not fully understood, which may make it more difficult to optimize its use in scientific research.
Direcciones Futuras
There are several potential future directions for research on ethyl 3-methyl-5-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate. One area of interest is its potential as a therapeutic agent for the treatment of infectious diseases, particularly those caused by antibiotic-resistant bacteria and fungi. Another area of interest is its potential as an anti-inflammatory agent, and its use in the treatment of inflammatory disorders. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in scientific research.
Métodos De Síntesis
The synthesis of ethyl 3-methyl-5-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate involves the reaction of ethyl 3-methyl-4-isothiazolecarboxylate with thionyl chloride, followed by the addition of 2-thienylcarbonyl chloride. The resulting compound is then treated with ammonia to yield the final product. This synthesis method has been reported in the literature and has been used to produce the compound for scientific research purposes.
Propiedades
IUPAC Name |
ethyl 3-methyl-5-(thiophene-2-carbonylamino)-1,2-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-3-17-12(16)9-7(2)14-19-11(9)13-10(15)8-5-4-6-18-8/h4-6H,3H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBZGXJEJSCTGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=C1C)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one](/img/structure/B5488964.png)


![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3-pyrrolidinyl)benzoyl]piperidine hydrochloride](/img/structure/B5488982.png)
![(5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5488995.png)
![1-(4-chlorophenyl)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5488996.png)

![1-[(3-chloro-4-fluorophenoxy)acetyl]azocane](/img/structure/B5489017.png)

![3-[(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5489037.png)
![N-[2-(butylamino)-2-oxoethyl]-N,2-dimethyl-3-furamide](/img/structure/B5489047.png)
![ethyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5489065.png)
![N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5489068.png)
![6-(4-fluorophenyl)-2-hydroxy-N-[2-(4-morpholinyl)ethyl]nicotinamide](/img/structure/B5489074.png)